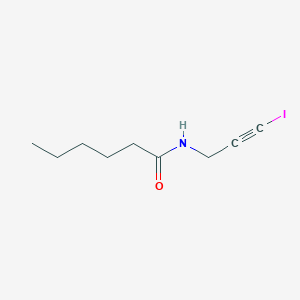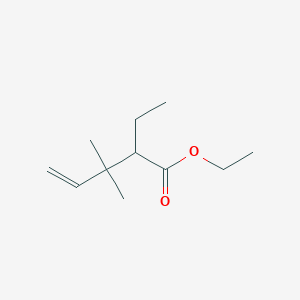
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid is an organic compound characterized by the presence of an acetyloxy group, a bromine atom, and two carboxylic acid groups attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of cyclohexane derivatives followed by the introduction of acetyloxy and carboxylic acid groups through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by esterification and carboxylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the carboxylic acid groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The acetyloxy group can act as a protecting group for alcohol functionalities, while the bromine atom can participate in halogen bonding interactions. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Acetyloxy)-5-chlorocyclohexane-1,2-dicarboxylic acid
- 4-(Acetyloxy)-5-fluorocyclohexane-1,2-dicarboxylic acid
- 4-(Acetyloxy)-5-iodocyclohexane-1,2-dicarboxylic acid
Uniqueness
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its halogenated analogs
Propiedades
Número CAS |
63028-38-6 |
|---|---|
Fórmula molecular |
C10H13BrO6 |
Peso molecular |
309.11 g/mol |
Nombre IUPAC |
4-acetyloxy-5-bromocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C10H13BrO6/c1-4(12)17-8-3-6(10(15)16)5(9(13)14)2-7(8)11/h5-8H,2-3H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
XPOMBZCVEFMRIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(C(CC1Br)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)

![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)





methylidene}hydroxylamine](/img/structure/B14504210.png)


